8-(diacetylamino)-2-naphthyl acetate
Description
Properties
IUPAC Name |
[8-(diacetylamino)naphthalen-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10(18)17(11(2)19)16-6-4-5-13-7-8-14(9-15(13)16)21-12(3)20/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTVNFKBGRZYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1C=C(C=C2)OC(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(diacetylamino)-2-naphthyl acetate typically involves the acetylation of 8-amino-2-naphthol. The process can be summarized as follows:
Starting Material: 8-amino-2-naphthol.
Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
8-(Diacetylamino)-2-naphthyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the acetylamino group back to the amino group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: 8-amino-2-naphthol.
Substitution: Various substituted naphthyl acetates depending on the nucleophile used.
Scientific Research Applications
8-(Diacetylamino)-2-naphthyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(diacetylamino)-2-naphthyl acetate in biological systems involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially altering their function. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural differences and enzymatic hydrolysis data for 8-(diacetylamino)-2-naphthyl acetate and related compounds:
*Calculated based on molecular formula. †Inferred from steric and electronic effects of the diacetylamino group.
Enzymatic Hydrolysis and Substrate Specificity
- Rsp3690 Esterase Activity: The enzyme Rsp3690 from Rhodobacter sphaeroides exhibits high catalytic efficiency for 2-naphthyl acetate (kcat/Km = 4.2 × 10⁴ s⁻¹·M⁻¹) compared to 1-naphthyl acetate (1.8 × 10⁴ s⁻¹·M⁻¹), emphasizing the importance of substituent position . The diacetylamino group in this compound likely reduces enzymatic hydrolysis due to steric hindrance at the active site, which accommodates smaller aromatic esters.
- Electronic Effects: The electron-donating diacetylamino group may decrease the electrophilicity of the ester carbonyl, further reducing hydrolysis rates compared to electron-withdrawing substituents (e.g., nitro in 4-nitrophenyl acetate) .
Metabolite Pathways
- In pupal metabolism studies, (2-naphthyl)methanol—a hydrolysis product of 2-naphthyl acetate—was enriched in symbiotic systems, suggesting microbial involvement in ester cleavage .
Q & A
Q. What are the recommended synthetic routes for 8-(diacetylamino)-2-naphthyl acetate, and what critical steps ensure high yield and purity?
- Methodological Answer : Begin with 8-amino-2-naphthol as the precursor. Perform stepwise acetylation:
- Amino Protection : React with acetic anhydride in pyridine to form the monoacetylated intermediate.
- Hydroxyl Acetylation : Treat with acetyl chloride under basic conditions (e.g., K₂CO₃/DMF) to esterify the hydroxyl group.
- Purification : Use column chromatography (ethyl acetate/hexane gradient) and monitor via TLC (n-hexane:ethyl acetate, 9:1) .
Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent hydrolysis of acetyl groups.
Q. What analytical techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Identify acetyl protons (δ ~2.0-2.3 ppm) and naphthyl aromatic signals.
- FTIR : Confirm ester (C=O ~1740 cm⁻¹) and amide (C=O ~1650 cm⁻¹) stretches.
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
Cross-validate with melting point analysis and high-resolution mass spectrometry (HRMS) .
Q. How should this compound be stored to maintain stability, and what are the indicators of degradation?
- Methodological Answer :
- Storage : Dissolve in anhydrous acetonitrile and store at -20°C in amber vials to prevent photodegradation.
- Degradation Indicators :
- HPLC : New peaks at shorter retention times suggest hydrolysis of acetate or diacetylamino groups.
- Color Change : Yellowing indicates oxidative degradation .
Advanced Research Questions
Q. How can factorial design be applied to optimize the acetylation reaction conditions for this compound synthesis?
- Methodological Answer : Use a 2³ factorial design to test variables:
- Temperature (60°C vs. 80°C)
- Catalyst (DMAP vs. pyridine)
- Reaction time (2 h vs. 4 h).
Analyze via ANOVA to identify significant factors affecting yield. Interaction plots reveal synergies (e.g., higher temperature + DMAP improves acetylation efficiency) .
Q. What computational methods are effective in predicting the reactivity and regioselectivity of acetylation in 8-amino-2-naphthyl derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to predict acetylation sites.
- Reaction Pathway Search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map energy barriers for mono- vs. diacetylation.
Combine with experimental validation (e.g., kinetic studies) to refine computational models .
Q. How do solvent polarity and catalyst choice influence kinetic vs. thermodynamic control in the diacetylation of 8-amino-2-naphthyl acetate?
- Methodological Answer :
- Kinetic Control : Polar aprotic solvents (DMF, DMSO) favor faster monoacetylation due to stabilized intermediates.
- Thermodynamic Control : Prolonged reaction time in less polar solvents (toluene) with DMAP shifts equilibrium toward diacetylation.
Monitor via in-situ FTIR to track acetyl group formation .
Q. When encountering contradictory NMR data between synthesized batches, what strategies resolve structural ambiguity?
- Methodological Answer :
- 2D NMR : Use HSQC to correlate carbon-proton pairs and NOESY to assess spatial proximity of substituents.
- Dynamic Effects : Check for rotameric equilibria (e.g., acetyl group rotation) by variable-temperature NMR.
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What in silico approaches are recommended for predicting biological target interactions of this compound, and how can these guide experimental validation?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., enzymes with naphthyl-binding pockets).
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.
Validate with Surface Plasmon Resonance (SPR) to measure binding affinity and ITC for thermodynamic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
